molecular formula C6H13BrN2O2S B13785187 Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide CAS No. 97313-68-3

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide

Cat. No.: B13785187
CAS No.: 97313-68-3
M. Wt: 257.15 g/mol
InChI Key: WCTYVXLDHFSCSW-UHFFFAOYSA-N
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Description

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is an organosulfur compound with the molecular formula C6H12N2O2S.Br-H. It is a derivative of thioacetic acid and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide can be synthesized through the reaction of thioacetic acid with 2-(2-aminoacetamido)ethanol in the presence of hydrobromic acid. The reaction typically involves the following steps:

    Thioacetic acid is prepared by reacting acetic anhydride with hydrogen sulfide:

    Preparation of Thioacetic Acid: (CH3C(O))2O+H2SCH3C(O)SH+CH3C(O)OH(CH3C(O))2O + H2S → CH3C(O)SH + CH3C(O)OH (CH3C(O))2O+H2S→CH3C(O)SH+CH3C(O)OH

    Esterification: The thioacetic acid is then reacted with 2-(2-aminoacetamido)ethanol in the presence of hydrobromic acid to form the desired ester hydrobromide.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is used in various scientific research fields:

    Biology: The compound is used in proteomics research for labeling and modifying proteins.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide involves its ability to form thiol groups, which can interact with various molecular targets. These interactions can affect protein function and signaling pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Thioacetic Acid: The parent compound, used for similar applications but lacks the aminoacetamido group.

    Ethanethioic Acid: Another thioester with similar reactivity but different substituents.

Uniqueness

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is unique due to the presence of both the thioester and aminoacetamido groups, which provide distinct reactivity and functionality compared to other thioesters.

Properties

CAS No.

97313-68-3

Molecular Formula

C6H13BrN2O2S

Molecular Weight

257.15 g/mol

IUPAC Name

2-acetylsulfanylethyl-(2-aminoacetyl)azanium;bromide

InChI

InChI=1S/C6H12N2O2S.BrH/c1-5(9)11-3-2-8-6(10)4-7;/h2-4,7H2,1H3,(H,8,10);1H

InChI Key

WCTYVXLDHFSCSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC[NH2+]C(=O)CN.[Br-]

Related CAS

97314-05-1 (Parent)

Origin of Product

United States

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